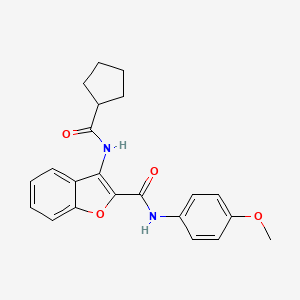
3-(cyclopentanecarboxamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(cyclopentanecarboxamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide, also known as CPCCOEt, is a compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of benzofuran derivatives and has been found to have promising effects on the central nervous system.
Mechanism Of Action
3-(cyclopentanecarboxamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide acts as a selective antagonist of mGluR1, which is a G protein-coupled receptor that is widely distributed in the central nervous system. The binding of 3-(cyclopentanecarboxamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide to mGluR1 inhibits the activation of the receptor and subsequently reduces the release of glutamate, an excitatory neurotransmitter. This leads to a decrease in synaptic transmission and plasticity, which is believed to be responsible for the therapeutic effects of 3-(cyclopentanecarboxamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide in neurological disorders.
Biochemical and Physiological Effects
3-(cyclopentanecarboxamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide has been found to have a number of biochemical and physiological effects in the central nervous system. It has been shown to reduce the release of glutamate and inhibit the activation of mGluR1, which leads to a decrease in synaptic transmission and plasticity. This has been associated with a reduction in seizures in animal models of epilepsy, improvement in motor function in animal models of Parkinson's disease, and reduction in symptoms of schizophrenia in animal models of the disorder.
Advantages And Limitations For Lab Experiments
One of the main advantages of 3-(cyclopentanecarboxamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide is its selectivity for mGluR1, which allows for targeted inhibition of the receptor without affecting other neurotransmitter systems. However, one limitation of 3-(cyclopentanecarboxamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, its effects on other mGluR subtypes are not well understood, which may limit its potential therapeutic applications.
Future Directions
There are several future directions for research on 3-(cyclopentanecarboxamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide. One area of interest is the development of more soluble derivatives of 3-(cyclopentanecarboxamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide that can be administered more easily in vivo. Another area of interest is the investigation of the effects of 3-(cyclopentanecarboxamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide on other mGluR subtypes, which may provide insight into its potential therapeutic applications in other neurological disorders. Additionally, further research is needed to elucidate the long-term effects of 3-(cyclopentanecarboxamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide on synaptic plasticity and to determine its safety and efficacy in human clinical trials.
Synthesis Methods
3-(cyclopentanecarboxamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide can be synthesized using a multistep process involving the reaction of 4-methoxyphenylacetic acid with cyclopentanone to form 4-methoxyphenylcyclopentanone. This intermediate is then reacted with 2-bromo-3-(benzofuran-2-yl)acrylonitrile to form the final product, 3-(cyclopentanecarboxamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide.
Scientific Research Applications
3-(cyclopentanecarboxamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, Parkinson's disease, and schizophrenia. It has been found to act as an antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1), which is involved in the regulation of synaptic transmission and plasticity.
properties
IUPAC Name |
3-(cyclopentanecarbonylamino)-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-27-16-12-10-15(11-13-16)23-22(26)20-19(17-8-4-5-9-18(17)28-20)24-21(25)14-6-2-3-7-14/h4-5,8-14H,2-3,6-7H2,1H3,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUTHXLOBNPEZGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(cyclopentanecarboxamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

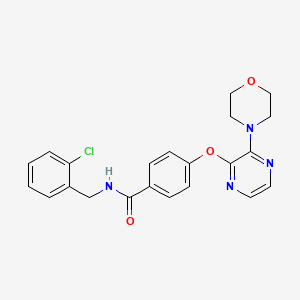
![1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-fluoro-4-methylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2755529.png)
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone](/img/structure/B2755531.png)

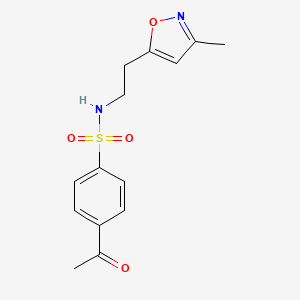
![4-(5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl)-2,6-dimethylmorpholine](/img/structure/B2755534.png)
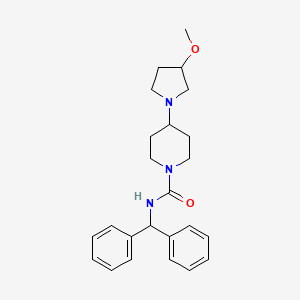
![2-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}propanoic acid](/img/structure/B2755539.png)
![N-[1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]prop-2-enamide](/img/structure/B2755541.png)
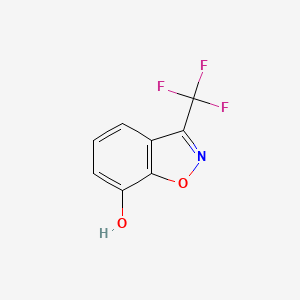
![N-(4-isopropylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2755543.png)
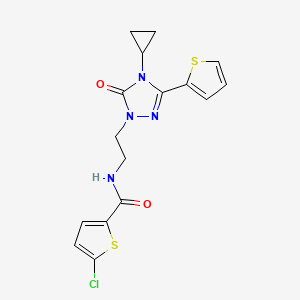
![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2755546.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-chlorobenzamide](/img/structure/B2755549.png)